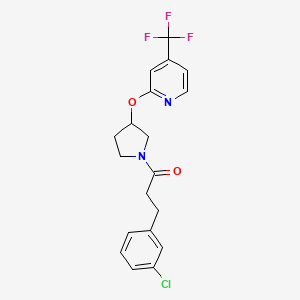
3-(3-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H18ClF3N2O2 and its molecular weight is 398.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
- The molecular structure and spectroscopic properties of related compounds have been extensively studied. For instance, Sivakumar et al. (2021) conducted a combined experimental and theoretical vibrational study on a similar compound, focusing on its geometrical parameters, fundamental modes of vibrations, HOMO-LUMO energy distribution, and Molecular Electrostatic Potential (MEP). Their research also included molecular docking and antimicrobial activity assessments, highlighting the compound's antibacterial and antifungal effects (Sivakumar et al., 2021).
Antioxidant Properties
- Bekircan et al. (2008) synthesized a series of derivatives and evaluated their antioxidant and antiradical activities. This study contributes to understanding the potential health benefits and applications of these compounds in preventing or treating oxidative stress-related conditions (Bekircan et al., 2008).
Nonlinear Optical Properties
- Shkir et al. (2018) assessed the significant electro-optic properties of a novel chalcone derivative closely related to the target compound using computational methods. Their study focused on the molecule's electronic band gap, HOMO-LUMO gap, electrostatic potential maps, and second and third harmonic generation studies, indicating potential applications in optoelectronic device fabrications (Shkir et al., 2018).
Synthesis and Application in Organic Chemistry
- El-Abadelah et al. (2018) achieved a synthesis involving oxidative coupling reactions coordinated to palladium(II), showcasing the compound's role in synthesizing Pd-complexes with potential applications in organic synthesis and catalysis (El-Abadelah et al., 2018).
Crystal Structures and Supramolecular Interactions
- de Souza et al. (2015) determined the crystal structures of isomeric compounds, focusing on their supramolecular arrangements generated from various interactions. This study provides insights into the structural basis for the properties and potential applications of these compounds in materials science (de Souza et al., 2015).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O2/c20-15-3-1-2-13(10-15)4-5-18(26)25-9-7-16(12-25)27-17-11-14(6-8-24-17)19(21,22)23/h1-3,6,8,10-11,16H,4-5,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIAGANGMZZCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

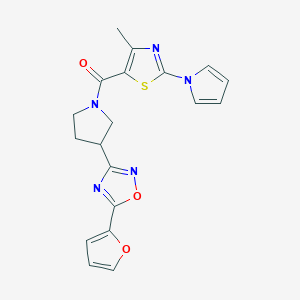

![4-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2628610.png)
![2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2628611.png)
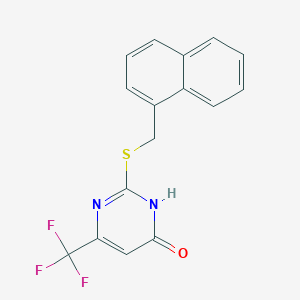
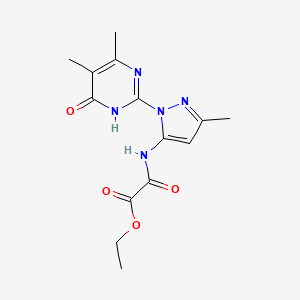
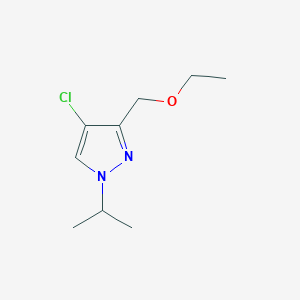
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide](/img/structure/B2628615.png)

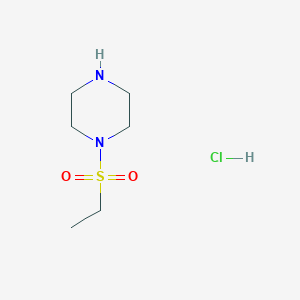

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2628622.png)
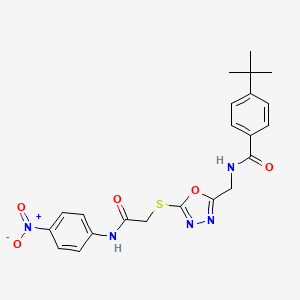
![(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2628625.png)